molecular formula C13H15BrN2O B1288162 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole CAS No. 368426-64-6

6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Cat. No. B1288162
Key on ui cas rn: 368426-64-6
M. Wt: 295.17 g/mol
InChI Key: AWPVWONQUKCAJB-UHFFFAOYSA-N
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Patent
US06541467B1

Procedure details

A yellow-suspension of 6-(bromomethyl)-1H-indazole hydrogen bromide (9.0 g, 43 mmol) (99) and 3,4-dihydro-2H-pyran (7.2 g, 86 mmol) in THF (200 mL) was heated at its reflux temperature for 2 hours. After cooling down to room temperature, the reaction mixture was stirred at room temperature for 12 hours under nitrogen. The reaction solution was diluted with methylene chloride (500 mL), washed with saturated NaHCO3, water and brine. After drying (MgSO4) the solvent was removed under vacuum to give a yellow oil. Flash chromatography yielded the title compound (6.6 g, 72%). TLC Rf 0.52 (80:20 of hexane-ethyl acetate); MS (electrospray) 295, 297 (M+1); 1H N MR: (CDCl3) δ1.57-1.84 (m, 3H), 2.16 (m, 2H), 2.55 (m, 1H), 3.75 (m, 1H), 4.01 (m, 1H), 4.65 (s, 2H), 5.71 (d, 1H, J=9.2 Hz), 7.44 (d, 1H, J=8.8 Hz), 7.59 (d, 1H, J=8.8 Hz), 7.73 (s, 1H), 8.00 (s, 1H).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
Br.[Br:2][CH2:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][NH:10]2)=[CH:6][CH:5]=1.[O:13]1[CH:18]=[CH:17][CH2:16][CH2:15][CH2:14]1>C1COCC1.C(Cl)Cl>[Br:2][CH2:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][N:10]2[CH:14]2[CH2:15][CH2:16][CH2:17][CH2:18][O:13]2)=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
Br.BrCC1=CC=C2C=NNC2=C1
Name
Quantity
7.2 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 12 hours under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at its
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature for 2 hours
Duration
2 h
WASH
Type
WASH
Details
washed with saturated NaHCO3, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4) the solvent
CUSTOM
Type
CUSTOM
Details
was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow oil

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrCC1=CC=C2C=NN(C2=C1)C1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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